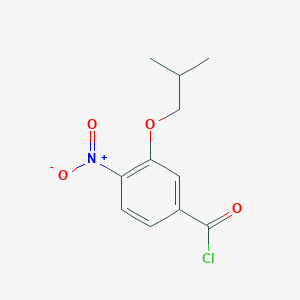

3-Isobutoxy-4-nitrobenzoyl chloride

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-methylpropoxy)-4-nitrobenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO4/c1-7(2)6-17-10-5-8(11(12)14)3-4-9(10)13(15)16/h3-5,7H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWRXNGSZRPZNKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=CC(=C1)C(=O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 3 Isobutoxy 4 Nitrobenzoyl Chloride

The synthesis of 3-isobutoxy-4-nitrobenzoyl chloride is primarily achieved through the conversion of its corresponding carboxylic acid, 3-isobutoxy-4-nitrobenzoic acid. This transformation is a standard procedure in organic chemistry, typically involving the use of a chlorinating agent to replace the hydroxyl group of the carboxylic acid with a chloride atom. The resulting acyl chloride is a reactive intermediate, valuable in the synthesis of various organic molecules, including amides and esters.

One documented method for the preparation of this compound involves the reaction of 3-isobutoxy-4-nitrobenzoic acid with a chlorinating agent. researchgate.netmdpi.com This reaction is a common and effective way to produce acyl chlorides. While specific reaction conditions can be optimized, the general approach involves treating the carboxylic acid with a reagent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reagents are highly effective for this type of transformation.

In a typical laboratory-scale synthesis, 3-isobutoxy-4-nitrobenzoic acid would be dissolved in an inert solvent. A slight excess of the chlorinating agent is then added, often in the presence of a catalytic amount of a substance like N,N-dimethylformamide (DMF) when using thionyl chloride. pjoes.comgoogle.com The reaction mixture is then typically heated to facilitate the conversion. The progress of the reaction can be monitored until the starting carboxylic acid is fully consumed. Upon completion, the excess chlorinating agent and the solvent are removed, usually by distillation under reduced pressure, to yield the crude this compound. This product can then be used directly in subsequent reactions or purified further if necessary.

The table below summarizes a general synthetic approach for the preparation of this compound from its corresponding carboxylic acid.

Table 1: General Synthesis of this compound

| Starting Material | Reagents | General Conditions | Product |

| 3-Isobutoxy-4-nitrobenzoic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Inert solvent, often with a catalytic amount of DMF for SOCl₂; reaction may be heated. | This compound |

Green Chemistry Principles in the Preparation of Acyl Chlorides

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of acyl chloride synthesis, several green chemistry strategies can be applied to improve the environmental footprint and safety of these important chemical transformations.

One key area of focus is the replacement of hazardous reagents. Traditional methods for synthesizing acyl chlorides often employ reagents like thionyl chloride and phosphorus pentachloride, which are corrosive and release toxic byproducts such as sulfur dioxide and hydrogen chloride. atamanchemicals.comorgsyn.org Green chemistry encourages the exploration of alternative, less hazardous chlorinating agents.

Another important principle is the use of catalysis. Catalytic methods can reduce the amount of reagents needed and can often be performed under milder reaction conditions, saving energy. For instance, the use of catalysts in the synthesis of benzoyl chloride from benzoic acid and benzotrichloride (B165768) has been explored to improve reaction efficiency. google.compatsnap.com

The development of solvent-free or "neat" reaction conditions is also a significant green chemistry approach. scispace.com By eliminating the solvent, waste is reduced, and the purification process can be simplified. For some acylation reactions, performing the synthesis without a solvent has been shown to be effective. scispace.com

Furthermore, the use of renewable resources and energy-efficient processes are central to green chemistry. This includes exploring biocatalytic methods or using alternative energy sources like microwave irradiation to drive reactions more efficiently.

The application of carbon dioxide (CO₂) as a temporary, traceless protecting group in acylation reactions represents an innovative green strategy. rsc.org This method allows for selective reactions and improves atom economy, a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants to the desired product. rsc.org

Solid-phase synthesis offers another green alternative. beilstein-journals.org By anchoring the substrate to a solid support, the purification process is simplified to filtration and washing, reducing the need for solvent-intensive chromatographic purification. The support can also potentially be recycled. beilstein-journals.org

While the direct application of all these green chemistry principles to the specific synthesis of 3-isobutoxy-4-nitrobenzoyl chloride may not be extensively documented, these general strategies for acyl chloride preparation highlight the ongoing efforts to make organic synthesis more sustainable and environmentally friendly. tandfonline.comresearchgate.net

Chemical Reactivity and Mechanistic Investigations of 3 Isobutoxy 4 Nitrobenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides. The reaction proceeds via a general addition-elimination mechanism. masterorganicchemistry.com The electrophilic carbonyl carbon is attacked by a nucleophile, leading to a tetrahedral intermediate. Subsequently, the chloride ion, being an excellent leaving group, is eliminated, regenerating the carbonyl group and forming the substituted product. libretexts.org

The reactivity of the carbonyl group in 3-isobutoxy-4-nitrobenzoyl chloride is modulated by its substituents. The nitro group at the para position is a strong electron-withdrawing group, which significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the isobutoxy group at the meta position is an electron-donating group through resonance, which slightly counteracts the effect of the nitro group, although the inductive effect of the oxygen atom is electron-withdrawing.

The reaction of this compound with alcoholic nucleophiles (ROH) results in the formation of the corresponding esters. The reaction mechanism follows the general nucleophilic acyl substitution pathway.

Mechanism of Esterification:

Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the benzoyl chloride. This step leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking alcohol moiety to a base, which could be another alcohol molecule or a non-nucleophilic base added to the reaction mixture.

Elimination of Leaving Group: The tetrahedral intermediate collapses, and the chloride ion is expelled as the leaving group, leading to the formation of the ester.

Expected Reactivity: The presence of the electron-withdrawing nitro group in this compound is expected to accelerate the rate of esterification compared to unsubstituted benzoyl chloride. researchgate.net

Table 1: General Mechanism of Ester Formation from this compound

| Step | Description |

| 1 | The lone pair of electrons on the oxygen atom of the alcohol attacks the carbonyl carbon of the acyl chloride. |

| 2 | A tetrahedral intermediate is formed, with a negative charge on the carbonyl oxygen and a positive charge on the alcohol oxygen. |

| 3 | A proton is transferred from the oxonium ion to a base (e.g., another alcohol molecule or a scavenger base). |

| 4 | The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. |

| 5 | The final ester product is formed, along with protonated base and the chloride ion. |

The reaction of this compound with primary or secondary amines or amides leads to the formation of the corresponding amides. This reaction is typically rapid and exothermic.

Mechanism of Amidation: The mechanism is analogous to that of esterification.

Nucleophilic Attack: The nitrogen atom of the amine or amide attacks the carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen atom to a base. Typically, a second equivalent of the amine nucleophile acts as the base, neutralizing the liberated HCl. ncert.nic.in

Elimination of Leaving Group: The tetrahedral intermediate collapses to form the amide and the chloride ion.

The reaction is generally carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to scavenge the HCl produced, which would otherwise protonate the starting amine and render it non-nucleophilic. tifr.res.in

Expected Reactivity: Similar to esterification, the electron-withdrawing nitro group is expected to enhance the reactivity of this compound towards amine and amide nucleophiles. The reaction is anticipated to be faster than that of benzoyl chloride itself.

Table 2: General Mechanism of Amide Formation from this compound

| Step | Description |

| 1 | The lone pair of electrons on the nitrogen atom of the amine/amide attacks the carbonyl carbon of the acyl chloride. |

| 2 | A zwitterionic tetrahedral intermediate is formed. |

| 3 | A proton is transferred from the nitrogen to a base (e.g., a second molecule of the amine). |

| 4 | The tetrahedral intermediate collapses, expelling the chloride ion. |

| 5 | The final amide product is formed, along with the amine hydrochloride salt. |

Several factors influence the reactivity and selectivity of acylation reactions involving this compound.

Electronic Effects: The primary driver of reactivity is the strong electron-withdrawing nature of the para-nitro group, which increases the positive partial charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. The meta-isobutoxy group has a weaker, opposing electron-donating effect through resonance.

Steric Effects: The isobutoxy group, being relatively bulky, may exert some steric hindrance around the reaction center. However, its meta position is likely to have a minimal steric impact on the direct approach of a nucleophile to the carbonyl carbon. The steric profile of the nucleophile is also critical; bulkier nucleophiles will react more slowly.

Leaving Group Ability: The chloride ion is an excellent leaving group, which facilitates the collapse of the tetrahedral intermediate and the formation of the final product.

Solvent Effects: The polarity of the solvent can influence the reaction rate. More polar solvents can stabilize the charged transition state, potentially accelerating the reaction.

Catalysis: In reactions with less reactive nucleophiles, a Lewis acid catalyst can be used to further activate the acyl chloride by coordinating to the carbonyl oxygen.

Electrophilic Aromatic Substitution: Friedel-Crafts Acylation Applications

In Friedel-Crafts acylation, an acyl chloride is used to introduce an acyl group onto an aromatic ring. organic-chemistry.org This reaction is an electrophilic aromatic substitution, where the acyl chloride, activated by a Lewis acid catalyst, generates a highly electrophilic acylium ion (or a related complex) that is then attacked by the aromatic ring. chemguide.co.uk

When this compound is used as the acylating agent in a Friedel-Crafts reaction, the structure of the resulting aromatic ketone is determined by the directing effects of the substituents on the aromatic substrate being acylated.

Activating Groups: If the aromatic substrate contains activating, ortho-, para-directing groups (e.g., alkyl, alkoxy, or amino groups), acylation will predominantly occur at the para position due to less steric hindrance. pearson.com

Deactivating Groups: If the aromatic substrate contains deactivating, meta-directing groups (e.g., nitro, cyano, or carbonyl groups), acylation will occur at the meta position.

The acyl group itself is a deactivating, meta-directing group. Therefore, Friedel-Crafts acylation typically results in mono-acylation, as the product is less reactive than the starting material. organic-chemistry.org

A variety of Lewis acids can be used to catalyze Friedel-Crafts acylation. The choice of catalyst depends on the reactivity of both the acyl chloride and the aromatic substrate.

Strong Lewis Acids: For unreactive aromatic substrates, strong Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) are typically required. researchgate.net These are used in stoichiometric amounts because they form a complex with the product ketone. rsc.org

Milder Lewis Acids: For activated aromatic substrates, milder Lewis acids such as zinc chloride (ZnCl₂), titanium tetrachloride (TiCl₄), or zeolites can be employed. researchgate.netksu.edu.sa

Brønsted Acids: Strong Brønsted acids like sulfuric acid (H₂SO₄) can also catalyze these reactions. researchgate.net

"Green" Catalysts: In recent years, there has been a move towards more environmentally friendly solid acid catalysts, such as zeolites and metal oxides, to facilitate easier separation and recycling. researchgate.net

Given that the benzoyl chloride itself is deactivated by the nitro group, a relatively strong Lewis acid catalyst would likely be necessary to achieve efficient acylation, especially with less reactive aromatic substrates.

Table 3: Common Catalytic Systems for Friedel-Crafts Acylation

| Catalyst Type | Examples | Typical Substrates |

| Strong Lewis Acids | AlCl₃, FeCl₃, SbCl₅ | Unactivated or deactivated aromatic rings |

| Milder Lewis Acids | ZnCl₂, TiCl₄, SnCl₄ | Activated aromatic rings (e.g., phenols, anilines) |

| Solid Acid Catalysts | Zeolites, Montmorillonite clays | Activated aromatic rings, industrial processes |

| Brønsted Acids | H₂SO₄, HF | Can be used with certain substrates |

Solvolysis Mechanisms in Aqueous and Mixed Solvent Systems

The solvolysis of benzoyl chlorides, including this compound, in aqueous and mixed solvent systems can proceed through a spectrum of mechanisms ranging from a bimolecular nucleophilic substitution (SN2-like) to a dissociative, unimolecular (SN1-like) pathway. The operative mechanism is highly sensitive to the substituents on the aromatic ring, the solvent's properties, and the temperature.

For benzoyl chlorides, a common mechanism is a concerted or stepwise addition-elimination pathway. In a concerted process, the solvent molecule (nucleophile) attacks the carbonyl carbon at the same time the chloride ion departs. In a stepwise process, a tetrahedral intermediate is formed, which then collapses to products. A dissociative SN1-like mechanism, involving the formation of a benzoyl cation intermediate, is favored by electron-donating groups and highly ionizing, weakly nucleophilic solvents. scilit.comnih.gov

Given the structure of this compound, the electron-donating isobutoxy group and the strongly electron-withdrawing nitro group exert opposing effects. The nitro group at the para position deactivates the ring towards electrophilic attack and destabilizes any positive charge development on the carbonyl carbon, thus disfavoring an SN1 mechanism. researchgate.net This suggests that the solvolysis is more likely to proceed through a bimolecular, addition-elimination pathway where the solvent acts as the nucleophile. researchgate.netresearchgate.net

The rates and mechanisms of solvolysis reactions are profoundly influenced by the polarity and nucleophilicity of the solvent. acs.org Solvent polarity refers to its ability to stabilize charged species, while nucleophilicity is a measure of its ability to donate an electron pair to form a new covalent bond.

Solvent Polarity (Ionizing Power) : In solvents with high ionizing power (e.g., water, formic acid), the transition state, which often has significant charge separation, is stabilized. For a reaction proceeding via an SN1-like mechanism, an increase in solvent polarity would lead to a significant rate enhancement due to stabilization of the forming carbocation and leaving group. For an SN2-like reaction, the effect is typically smaller but still present.

Solvent Nucleophilicity : In solvents that are strong nucleophiles (e.g., water, alcohols), the reaction rate is highly dependent on the solvent's ability to attack the electrophilic carbonyl carbon. For this compound, where an associative mechanism is expected, a more nucleophilic solvent will lead to a faster reaction rate. The reaction in alcohol-water mixtures would involve competing reactions with both water and the alcohol acting as nucleophiles. rsc.org

The interplay between these two solvent properties determines the reaction pathway. For instance, in weakly nucleophilic but highly ionizing solvents like 2,2,2-trifluoroethanol (B45653) (TFE), even substrates with electron-withdrawing groups can show signs of a more dissociative mechanism. nih.govresearchgate.net The Grunwald-Winstein equation is often used to correlate solvolysis rates with solvent polarity (Y) and nucleophilicity (N). mdpi.com For a bimolecular process, the sensitivity to solvent nucleophilicity (l) would be high, while the sensitivity to ionizing power (m) would be moderate.

Table 1: Expected Influence of Solvent Properties on the Solvolysis of this compound Note: This table is based on general principles of organic chemistry, as specific experimental data for this compound is not available in the cited sources.

| Solvent System | Predominant Property | Expected Mechanistic Pathway | Predicted Rate Effect |

| 80% Ethanol / 20% Water | High Nucleophilicity, High Polarity | Bimolecular Addition-Elimination | Fast |

| 97% TFE / 3% Water | Low Nucleophilicity, High Ionizing Power | Potential shift towards a more dissociative character | Dependent on transition state |

| 50% Acetone (B3395972) / 50% Water | Moderate Nucleophilicity, Moderate Polarity | Bimolecular Addition-Elimination | Moderate |

| Methanol (B129727) | High Nucleophilicity, Moderate Polarity | Bimolecular Addition-Elimination | Fast |

Kinetic Solvent Isotope Effects in Solvolytic Processes

The Kinetic Solvent Isotope Effect (KSIE) is a powerful tool for elucidating reaction mechanisms. It is determined by comparing the rate of a reaction in a deuterated solvent (e.g., D₂O) to that in the corresponding non-deuterated solvent (H₂O). The value of kH₂O/kD₂O can provide insight into the role of the solvent in the rate-determining step.

For the solvolysis of acyl chlorides, the KSIE can distinguish between different mechanisms:

Bimolecular (SN2/Addition-Elimination) Mechanism : In this pathway, the solvent molecule acts as a nucleophile in the rate-determining step. Often, a second solvent molecule acts as a general base to deprotonate the attacking nucleophile. rsc.orgmdpi.com This involvement of bond-breaking and bond-making with the solvent leads to a significant KSIE, typically in the range of 1.5 to 3.5. mdpi.com A value in this range for this compound would support a mechanism where the solvent is covalently involved in the transition state.

Unimolecular (SN1) Mechanism : In a pure SN1 mechanism, the rate-determining step is the heterolysis of the carbon-chlorine bond, without direct covalent participation from the solvent. The solvent's role is primarily to solvate the developing ions. This leads to a much smaller KSIE, typically close to unity (e.g., 1.0–1.3).

Given the expected bimolecular pathway for this compound due to the deactivating nitro group, a significant KSIE would be anticipated.

Table 2: Predicted Kinetic Solvent Isotope Effects for Solvolysis Mechanisms Note: This table presents typical KSIE values for established mechanisms. Specific experimental values for this compound are not available in the searched literature.

| Mechanistic Pathway | Role of Solvent in Rate-Determining Step | Typical k(H₂O)/k(D₂O) Value |

| Unimolecular (SN1-like) | Solvation of transition state | ~1.0 - 1.3 |

| Bimolecular (Addition-Elimination) | Nucleophilic attack and/or general base catalysis | ~1.5 - 3.5 |

Detailed kinetic studies, including determination of activation parameters and analysis using tools like the Grunwald-Winstein equation and KSIE, would be required to definitively establish the solvolytic mechanism of this compound across a range of solvents.

Strategic Applications of 3 Isobutoxy 4 Nitrobenzoyl Chloride in Complex Molecule Synthesis

Construction of Pharmacologically Relevant Scaffolds

The unique substitution pattern of 3-isobutoxy-4-nitrobenzoyl chloride makes it a key building block in the synthesis of molecules designed to interact with biological targets. The presence of the nitro group allows for subsequent reduction to an amine, providing a vector for further functionalization, while the isobutoxy group can influence solubility and binding interactions.

A significant application of this compound is in the synthesis of bis-benzamide derivatives that act as inhibitors of the androgen receptor (AR). rsc.org These compounds are designed to disrupt the critical interactions between the AR and its coactivator proteins, a key process in the progression of prostate cancer. rsc.orgnih.gov

The synthesis of these modulators often begins with the acylation of an appropriate aniline (B41778) derivative with this compound. For instance, in the creation of a series of bis-benzamides, this compound is reacted with methyl 4-amino-3-isobutoxybenzoate. rsc.org This initial amide bond formation is a crucial step in building the bis-benzamide backbone. The reaction is typically carried out in a suitable solvent like dichloromethane (B109758) (DCM) with a base such as diisopropylethylamine (DIEA) at room temperature. rsc.org

Following the coupling reaction, the nitro group on the benzoyl moiety is reduced to an amine. This transformation is commonly achieved using reagents like tin(II) chloride in a solvent such as dimethylformamide (DMF). rsc.org The resulting aromatic amine serves as a nucleophile for subsequent acylation with various acyl chlorides, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). rsc.org This modular approach enables the systematic modification of the bis-benzamide scaffold to optimize its inhibitory activity against the androgen receptor. rsc.orgnih.gov

Table 1: Key Reaction Steps in the Synthesis of Bis-Benzamide AR Modulators

| Step | Reactants | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| Amide Bond Formation | This compound, Methyl 4-amino-3-isobutoxybenzoate | DIEA, DCM, rt, 12 h | Bis-benzamide precursor | rsc.org |

| Nitro Group Reduction | Bis-benzamide precursor | SnCl₂, DMF, rt, 12 h | Aromatic amine | rsc.org |

The structural motifs present in this compound are also valuable in the design of inhibitors for other enzymes, such as enteropeptidase. Enteropeptidase is a serine protease that plays a critical role in protein digestion, and its inhibition is a therapeutic strategy for conditions like obesity. acs.orgmdpi.com The synthesis of enteropeptidase inhibitors often involves the use of substituted 4-nitrobenzoyl chlorides to construct the inhibitor scaffold. acs.orgresearchgate.net

In the development of 4-guanidinobenzoate derivatives as enteropeptidase inhibitors, substituted 4-nitrobenzoyl chlorides are employed in amidation reactions with amino acid derivatives, such as dibenzyl L-aspartate. acs.org Although a specific example using the 3-isobutoxy variant was not detailed, the general synthetic strategy highlights the utility of the 4-nitrobenzoyl chloride core. The nitro group in these intermediates is subsequently reduced to an amine, which can then be converted into a guanidine (B92328) group, a key feature for binding to the target enzyme. acs.org The isobutoxy group in this compound could potentially be used to probe specific hydrophobic pockets within the enzyme's active site, thereby influencing the inhibitor's potency and selectivity. acs.orgnih.gov

Benzofuran (B130515) and oxadiazole moieties are prevalent in medicinal chemistry due to their wide range of biological activities. mdpi.comacs.org While direct synthesis of these heterocycles using this compound is not extensively documented, the general synthetic routes for these scaffolds often rely on substituted benzoyl chlorides, indicating a potential application for this reagent.

For the synthesis of certain benzofuran derivatives, a common strategy involves the intramolecular cyclization of an α-phenoxycarbonyl compound. researchgate.net The required phenoxy ester could potentially be formed by reacting a phenol (B47542) with this compound. The substituents on the benzoyl ring would then be incorporated into the final benzofuran structure, influencing its electronic properties and biological activity.

In the case of 1,3,4-oxadiazoles, a frequent synthetic method involves the acylation of a 2-amino-1,3,4-oxadiazole derivative with an acid chloride. rsc.orgnih.govresearchgate.net For example, various substituted benzoyl chlorides, including 3-nitrobenzoyl chloride, have been used to acylate 5-substituted-1,3,4-oxadiazol-2-amines to produce N-acyl derivatives with potential antibacterial or other medicinal properties. rsc.orgnih.govresearchgate.net The use of this compound in such a reaction would yield a product with both the isobutoxy and nitro groups, offering opportunities for further chemical modification and optimization of biological activity.

Table 2: Potential Applications in Heterocycle Synthesis

| Heterocycle | Synthetic Strategy | Potential Role of this compound | Reference |

|---|---|---|---|

| Benzofuran | Intramolecular cyclization of α-phenoxycarbonyl compounds | Formation of the precursor phenoxy ester | researchgate.net |

Development of Advanced Materials and Functional Molecules

Beyond its use in medicinal chemistry, this compound serves as a building block for advanced materials, where its functional groups can be exploited to impart specific properties to polymers and other molecular assemblies.

The reactivity of the acyl chloride group makes this compound suitable for the functionalization and synthesis of polymers. While specific examples utilizing the 3-isobutoxy derivative are not widespread, the use of related nitrobenzoyl chlorides in polymer chemistry is well-established and provides a clear blueprint for its potential applications.

For example, 4-nitrobenzoyl chloride has been used as an initiator in the anionic ring-opening polymerization of β-lactams to create poly-amido-saccharides. rsc.org It has also been employed to functionalize pre-existing polymers. In one study, methoxy-terminated polyethylene (B3416737) glycol (mPEG) was acylated with 4-nitrobenzoyl chloride. The resulting nitro-functionalized polymer was then reduced to an amino-functionalized polymer, which can be used as a pegylation reagent. orgsyn.org This two-step process allows for the introduction of a reactive amine group onto the polymer chain, which can then be used for conjugation with drugs or other molecules.

Furthermore, benzoyl chloride and its derivatives are used in the surface treatment of natural fibers to create more robust polymer composites. researchgate.net The benzoylation of fibers like kenaf and sugar palm has been shown to improve fiber-matrix adhesion, enhance thermal stability, and reduce water absorption in polypropylene (B1209903) composites. researchgate.net The functional groups on this compound could offer a route to creating composites with tailored surface properties. Additionally, the nitro group could be reduced post-incorporation to introduce amine functionalities, which could serve as cross-linking sites or points for further chemical modification of the composite material. sigmaaldrich.com The synthesis of high-performance polymers like poly(amide-imide)s often involves the polycondensation of monomers containing diacid chloride functionalities with diamines. mdpi.comacs.org The structure of this compound suggests its potential as a monofunctional end-capper or as a precursor to a di-functional monomer for incorporation into such polymer backbones.

Acylthioureas and their selenium analogs, acylselenoureas, are classes of compounds with a broad spectrum of biological activities and applications in materials science. orgsyn.org The synthesis of these derivatives typically involves the reaction of an acyl chloride with a thiocyanate (B1210189) or selenocyanate (B1200272) salt to form an in-situ acyl isothiocyanate or isoselenocyanate intermediate. This intermediate is then trapped by a primary or secondary amine to yield the final product. orgsyn.org

Substituted benzoyl chlorides, including 4-nitrobenzoyl chloride, are commonly used as precursors in these syntheses. The general procedure involves condensing the acid chloride with potassium thiocyanate (KSCN) or potassium selenocyanate (KSeCN) in an anhydrous solvent like acetone (B3395972) or THF. The subsequent addition of an amine to the reaction mixture affords the desired acylthiourea or acylselenourea. orgsyn.org

The use of this compound in this reaction sequence would produce N-acyl(seleno/thio)urea derivatives bearing the 3-isobutoxy-4-nitrophenyl moiety. These compounds could be of interest for their potential biological activities, as the N-acylthiourea scaffold is a known pharmacophore. The isobutoxy and nitro groups provide additional points for structural modification, which could be used to fine-tune the properties of the resulting molecules for specific applications.

Table 3: General Synthesis of Acyl(seleno/thio)urea Derivatives

| Step | Reactants | Reagents and Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| Formation of Isothiocyanate/Isoselenocyanate | Acyl Chloride, KSCN or KSeCN | Anhydrous acetone or THF | Acyl isothiocyanate or Acyl isoselenocyanate | orgsyn.org |

Utilization in the Formation of Dyes and Pigments

The core structure of this compound makes it a valuable precursor in the synthesis of certain dyes and pigments. The acyl chloride group provides a reactive handle for covalently bonding the molecule to other chromophoric systems or substrates, while the nitro-substituted benzene (B151609) ring itself can act as a component of a chromophore.

Nitrobenzoyl chlorides, such as the related 4-nitrobenzoyl chloride, are used as intermediates or auxiliary agents in the production of dyes and pigments. rsc.orgfscichem.com They are often employed to introduce the nitrobenzoyl moiety into larger molecular structures, a key step in forming various classes of colorants. For instance, in the synthesis of pigment derivatives for color filters, 4-nitrobenzoyl chloride is reacted with other organic intermediates to create complex structures based on anthraquinone (B42736) or diketopyrrolopyrrole scaffolds. google.com

The synthesis typically involves the acylation of an amine or hydroxyl group on a precursor molecule. In a related synthesis, 3-isobutoxybenzoyl chloride was successfully coupled with an aniline derivative, demonstrating the fundamental condensation reaction that underpins the assembly of many azo and other dye classes. nih.gov The presence of the isobutoxy group in this compound can be strategically used to modify the final properties of the dye or pigment. This bulky alkyl group can enhance solubility in organic media or polymer matrices and improve the lightfastness of the colorant by providing steric hindrance that protects the chromophore from degradation.

Enabling Reagent in Specialized Synthetic Transformations

Beyond its role in coloration, this compound is a key reagent in several specialized synthetic methods that leverage its unique reactivity. These applications include modern, environmentally friendly reaction techniques, sensitive analytical procedures, and the formation of high-energy materials.

Mechanochemistry, the use of mechanical force (such as ball-milling) to induce chemical reactions, is an emerging green chemistry technique that often reduces or eliminates the need for solvents. rsc.orgacs.org Acylation reactions using acyl chlorides are amenable to this approach.

Research into the mechanochemical behavior of related nitrobenzoyl chlorides has yielded varied results, highlighting the critical importance of specific reaction conditions. In one study exploring mechanochemical Friedel-Crafts acylation, 4-nitrobenzoyl chloride was found to be unreactive when milled with pyrene (B120774) in the presence of aluminum chloride. nih.gov However, a separate investigation demonstrated the successful mechanochemical acylation of the anti-inflammatory drug piroxicam (B610120) with 4-nitrobenzoyl chloride. researchgate.netresearchgate.net This solvent-free reaction, activated by ball milling in the presence of triethylamine-impregnated aluminum oxide, produced piroxicam 4-nitrobenzoate (B1230335) in a moderate yield. researchgate.netresearchgate.net

These findings suggest that this compound is a viable candidate for mechanochemical acylations, provided the correct activating agents and conditions are employed. This solvent-free approach offers a greener alternative to traditional solution-phase reactions for preparing esters and amides.

Table 1: Mechanochemical Acylation with 4-Nitrobenzoyl Chloride

| Reactant 1 | Reactant 2 | Activator/Conditions | Product | Yield | Reference |

| Piroxicam | 4-Nitrobenzoyl chloride | Ball-milling, Al₂O₃/Triethylamine (B128534) | Piroxicam 4-nitrobenzoate | Moderate | researchgate.netresearchgate.net |

| Pyrene | 4-Nitrobenzoyl chloride | Ball-milling, AlCl₃ | No reaction | 0% | nih.gov |

In analytical chemistry, particularly in High-Performance Liquid Chromatography (HPLC), derivatization is a technique used to modify an analyte to enhance its detectability. nih.gov Compounds that lack a strong chromophore (a part of a molecule that absorbs light) are difficult to detect using standard UV-Vis detectors.

Nitrobenzoyl chlorides are excellent derivatizing agents for this purpose. sigmaaldrich.com The nitrobenzoyl group is a strong chromophore, and by attaching it to an analyte, the analyte's response to a UV detector is significantly increased. This compound is well-suited for this role, reacting readily with hydroxyl and amino groups in analytes to form the corresponding esters or amides. sigmaaldrich.comscientificlabs.co.uk This makes it particularly useful for the analysis of alcohols, polyols, phenols, and amines that are otherwise challenging to quantify at low concentrations. nih.govscientificlabs.co.uk

The procedure typically involves reacting the analyte with the derivatizing agent in the presence of a base. The resulting derivative can then be easily separated and quantified by HPLC. This method has been successfully applied to the analysis of various compounds, including polyhydric alcohols and natural products like triterpenoids. nih.govscientificlabs.co.uk

Table 2: Application of Nitrobenzoyl Chlorides in Analytical Derivatization

| Analyte Class | Functional Group Targeted | Derivatizing Agent | Analytical Technique | Purpose | Reference(s) |

| Polyhydric Alcohols | Hydroxyl (-OH) | 4-Nitrobenzoyl chloride | HPLC-UV | Enhance UV detection | scientificlabs.co.uk |

| Triterpenoids | Hydroxyl (-OH) | 4-Nitrobenzoyl chloride | HPLC-UV | Improve sensitivity and chromatographic behavior | nih.gov |

| L-Glutamic acid | Amino (-NH₂) | 4-Nitrobenzoyl chloride | Synthesis for analysis | Create detectable derivative | scientificlabs.co.uk |

| Cellulose (B213188) | Hydroxyl (-OH) | 4-Nitrobenzoyl chloride | Spectroscopy | Synthesize cellulose benzoates for characterization | scientificlabs.co.uk |

The reactivity of the nitrobenzoyl chloride moiety can be harnessed to synthesize organic nitrates, a class of compounds often used as energetic materials or as important pharmaceutical intermediates. A key synthetic route involves the reaction of a suitable nitrobenzoyl chloride with a diol to form a hydroxyalkyl nitrobenzoate, which is subsequently nitrated.

A patented method demonstrates this process with high efficiency. In one example, 3-nitrobenzoyl chloride is reacted with 1,4-butanediol (B3395766) to form an intermediate ester. google.com This ester is then treated with a mixture of concentrated nitric and sulfuric acid at 0°C to nitrate (B79036) the free hydroxyl group, affording 3-nitrobenzoic acid 4-nitryloxybutyl ester in a 94% yield. google.com This established protocol indicates that this compound could undergo a similar two-step transformation to produce the corresponding organic nitrate derivative.

Furthermore, the core aromatic ring of nitrobenzoyl chlorides can undergo further nitration under strong acidic conditions. For example, a chloronitrobenzophenone, prepared via a Friedel-Crafts reaction with 4-nitrobenzoyl chloride, can be further nitrated using a mixed acid of nitric and sulfuric acid at temperatures between 50-60°C. google.com This demonstrates the potential for introducing additional oxygenated functional groups onto the aromatic ring of this compound, leading to a variety of highly functionalized derivatives.

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Reaction Progress Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule. researchgate.net

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for characterizing novel derivatives of 3-isobutoxy-4-nitrobenzoyl chloride. In a study focused on the synthesis of bis-benzamide inhibitors of androgen receptor-coactivator interaction, the structures of various derivatives were confirmed using ¹H and ¹³C NMR. mdpi.com For instance, in the synthesis of a bis-benzamide, an amide bond was formed between this compound and methyl 4-amino-3-isobutoxybenzoate. mdpi.comresearchgate.net The resulting product and subsequent derivatives were analyzed by NMR, with chemical shifts reported in parts per million (ppm) relative to an internal standard. mdpi.com

The ¹H NMR spectra of such derivatives typically exhibit characteristic signals for the isobutoxy group, including a doublet for the methyl protons, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons. The aromatic protons appear as distinct signals in the downfield region of the spectrum, with their multiplicity and coupling constants providing information about their substitution pattern on the benzene (B151609) ring.

The ¹³C NMR spectra provide complementary information, with signals corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the benzoyl group, the carbons of the aromatic ring, and the carbons of the isobutoxy group all appear at characteristic chemical shifts. For example, in a series of N-acylamido bis-benzamides derived from this compound, the ¹³C NMR data was crucial for confirming the structures. mdpi.com

Below is an example of ¹H and ¹³C NMR data for a derivative of 3-isobutoxy-4-nitrobenzoic acid, which is closely related to the title compound.

Table 1: Representative ¹H and ¹³C NMR Data for a 3-Isobutoxy-4-nitrobenzamide Derivative

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.50 - 8.50 | 110.0 - 160.0 |

| Isobutoxy CH | ~3.90 (d) | ~75.0 |

| Isobutoxy CH | ~2.10 (m) | ~28.0 |

| Isobutoxy CH₃ | ~1.00 (d) | ~19.0 |

| Carbonyl C=O | - | ~165.0 |

| Aromatic C-NO₂ | - | ~150.0 |

Note: The exact chemical shifts can vary depending on the specific derivative and the solvent used for analysis.

For more complex molecules derived from this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish connectivity between atoms. researchgate.nettdx.cat

Common 2D NMR experiments include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecule. turkjps.org

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C). turkjps.org

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is invaluable for piecing together the carbon skeleton. turkjps.org

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in determining the stereochemistry and conformation of the molecule. researchgate.netturkjps.org

These techniques are particularly useful in the structural elucidation of complex natural products and synthetic molecules where intricate stereochemical relationships and connectivity need to be established. researchgate.netturkjps.orgarkat-usa.org

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. nih.govresearchgate.net It is routinely used to determine the molecular weight of a compound with high accuracy and to gain structural information through the analysis of fragmentation patterns. nih.govnih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. acs.orgmeasurlabs.com This is a critical step in confirming the identity of a newly synthesized compound. For nitroaromatic compounds like the derivatives of this compound, HRMS is essential for verifying the successful incorporation of all atoms in the target molecule. nih.govacs.org The high accuracy of HRMS helps to distinguish between compounds with the same nominal mass but different elemental compositions. measurlabs.comchemrxiv.org

Liquid chromatography-mass spectrometry (LC-MS) is a hyphenated technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.govresearchgate.net This technique is particularly useful for analyzing complex reaction mixtures, allowing for the separation and identification of reactants, intermediates, products, and byproducts. nih.gov Benzoyl chloride and its derivatives are known to be effective derivatizing agents for improving the analysis of small molecules in biological and environmental samples by LC-MS. researchgate.netchromatographyonline.comnih.govresearchgate.netrsc.org The benzoyl group enhances the hydrophobicity of polar analytes, leading to better retention on reversed-phase LC columns and improved ionization efficiency in the mass spectrometer. chromatographyonline.com

In the context of reactions involving this compound, LC-MS can be used to monitor the progress of a reaction over time, helping to optimize reaction conditions such as temperature, reaction time, and catalyst loading. The mass spectrometer provides molecular weight information for each component separated by the LC, facilitating their identification. The fragmentation patterns of nitroaromatic compounds in MS are often characterized by the loss of NO and NO₂, which can serve as diagnostic markers for identifying such compounds in a mixture. nih.gov

Table 2: Common Mass Spectrometry Techniques and Their Applications

| Technique | Primary Information Obtained | Application in the Context of this compound |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Exact mass and elemental composition. measurlabs.com | Confirmation of the molecular formula of novel derivatives. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and identification of components in a mixture. nih.govresearchgate.net | Monitoring reaction progress, identifying products and byproducts. |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns and structural information. acs.org | Elucidating the structure of unknown products and intermediates. |

Infrared (IR) Spectroscopy for Functional Group Identification in Reaction Products

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific functional groups.

For reaction products derived from this compound, IR spectroscopy can confirm the presence of key functional groups. The strong absorption band in the region of 1750-1790 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the acyl chloride group. Upon reaction, for example in the formation of an amide, this band will shift to a lower frequency, typically in the range of 1630-1680 cm⁻¹. The presence of the nitro group (NO₂) is indicated by two strong absorption bands, one for the asymmetric stretch (around 1500-1560 cm⁻¹) and one for the symmetric stretch (around 1300-1370 cm⁻¹). The C-O stretching vibrations of the isobutoxy ether linkage would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound and its Derivatives

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |

|---|---|---|

| Acyl Chloride (C=O) | Stretch | 1750 - 1790 |

| Amide (C=O) | Stretch | 1630 - 1680 |

| Ester (C=O) | Stretch | 1735 - 1750 |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |

| Ether (C-O) | Stretch | 1000 - 1300 |

| Aromatic C-H | Stretch | 3000 - 3100 |

By analyzing the changes in the IR spectrum before and after a reaction, chemists can quickly assess whether the desired transformation has occurred. For example, the disappearance of the acyl chloride peak and the appearance of a new amide or ester peak would indicate a successful reaction. cdnsciencepub.com

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

In the synthesis and purification of this compound, chromatographic techniques are indispensable for monitoring reaction progress, assessing product purity, and quantifying impurities. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) each offer unique advantages for analyzing the compound, its precursors, and related substances.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis of Reaction Conversions and Product Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of this compound. Its primary applications include tracking the conversion of starting materials, such as 3-isobutoxy-4-nitrobenzoic acid, and determining the purity of the final product.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. In this method, the analyte is separated on a non-polar stationary phase (typically C18) with a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water. sielc.com The high reactivity of the acyl chloride group can present analytical challenges, as it can hydrolyze to the corresponding carboxylic acid in the presence of water in the mobile phase. byjus.com To mitigate this, methods may employ rapid gradients, low-temperature analysis, or pre-column derivatization. und.edu

One effective strategy for analyzing reactive acyl chlorides is to convert them into more stable derivatives, such as methyl esters, by reacting them with anhydrous methanol prior to analysis. researchgate.net This allows for more robust and reproducible quantification without the risk of on-column degradation. Detection is typically performed using a UV detector, as the nitroaromatic structure of this compound provides strong chromophores, leading to high sensitivity. und.eduresearchgate.net A specific method for the related compound, 4-Nitrobenzoyl chloride, uses a mobile phase of acetonitrile, water, and phosphoric acid, demonstrating a viable starting point for method development. sielc.com

By integrating the peak areas of the starting material and the product over the course of the reaction, the percentage conversion can be accurately calculated. For final product analysis, the peak area of this compound is compared to the total area of all observed peaks to determine its purity, often expressed as a percentage.

Table 1: Illustrative HPLC Parameters for Analysis of this compound

| Parameter | Condition | Rationale |

| Instrument | High-Performance Liquid Chromatograph | Standard for quantitative analysis. |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Formic acid improves peak shape and is MS-compatible. Acetonitrile is a common organic modifier. nih.gov |

| Gradient | Time (min) | %B |

| 0 | 40 | |

| 15 | 95 | |

| 20 | 95 | |

| 21 | 40 | |

| 25 | 40 | |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |

| Column Temp. | 27 °C | Controlled temperature ensures reproducible retention times. nih.gov |

| Detector | UV-Vis Diode Array Detector (DAD) | Allows for monitoring at multiple wavelengths; the nitrobenzoyl structure absorbs strongly in the UV region (e.g., 232 nm). und.eduresearchgate.net |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Gas Chromatography (GC) for Volatile Product and Intermediate Analysis

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile components associated with the synthesis of this compound. While the target compound itself has a relatively high boiling point and may be thermally labile, GC is ideal for identifying and quantifying volatile starting materials, reagents, solvents, and potential low-molecular-weight byproducts. tib.eu

For instance, the synthesis of this compound typically involves a chlorinating agent, such as thionyl chloride or oxalyl chloride. byjus.com GC can be used to monitor the consumption of these reagents and to ensure their removal from the final product. It is also suitable for detecting residual solvents (e.g., toluene, dichloromethane) used during the reaction or workup. researchgate.net

In cases where volatile side-reactions may occur, GC-MS provides unambiguous identification of the resulting impurities. restek.com The method involves injecting the sample into a heated port to vaporize the components, which are then separated on a capillary column. The temperature of the column is typically programmed to increase over time to elute compounds with a range of boiling points. acs.org The mass spectrometer fragments the eluting compounds, generating a unique mass spectrum for each, which acts as a chemical fingerprint for identification.

Table 2: Typical GC-MS Parameters for Analysis of Volatile Intermediates and Impurities

| Parameter | Condition | Rationale |

| Instrument | Gas Chromatograph with Mass Spectrometer | Provides separation and definitive identification of volatile compounds. researchgate.net |

| Column | DB-WAX or DB-5ms (30 m x 0.25 mm, 0.25 µm film) | DB-5ms is a versatile, low-polarity column suitable for a wide range of analytes. DB-WAX is a polar alternative. acs.org |

| Carrier Gas | Helium at 1.0 mL/min | Inert carrier gas, standard for GC-MS. |

| Inlet Temp. | 250 °C | Ensures rapid vaporization of analytes. |

| Oven Program | Initial: 50 °C (hold 2 min)Ramp: 10 °C/min to 280 °CHold: 5 min | A general-purpose program to separate compounds with a range of volatilities. |

| MS Detector | Electron Ionization (EI) at 70 eV | Standard ionization mode for creating reproducible fragmentation patterns. |

| Mass Range | 35-550 amu | Covers the expected mass range of volatile starting materials, solvents, and byproducts. |

| Injection Mode | Split (e.g., 50:1) | Prevents column overloading when analyzing major components or concentrated samples. |

Normal Phase and Supercritical Fluid Chromatography (SFC) for Challenging Separations of Reactive Species

For separations that are difficult to achieve with standard reversed-phase HPLC, Normal Phase Chromatography (NP-HPLC) and Supercritical Fluid Chromatography (SFC) offer powerful alternatives. These techniques are particularly valuable for separating isomers, highly polar or non-polar compounds, and reactive species like this compound.

Normal Phase HPLC operates with a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/ethyl acetate). This mode can provide different selectivity compared to RP-HPLC and is often effective for separating positional isomers that may be present as impurities. iosrjournals.org Given the reactivity of the acyl chloride, anhydrous solvents are essential to prevent degradation on the highly active silica (B1680970) surface.

Supercritical Fluid Chromatography (SFC) is a modern technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the main component of the mobile phase. longdom.org SFC is particularly well-suited for the analysis of nitroaromatic compounds. researchgate.netdtic.mil The low viscosity and high diffusivity of supercritical fluids lead to high efficiency and fast separations. longdom.org By adding small amounts of co-solvents (e.g., methanol), the polarity of the mobile phase can be fine-tuned to optimize the separation of complex mixtures. SFC is considered a "green" technology due to the reduced use of organic solvents. longdom.org For reactive molecules like acyl chlorides, the largely non-aqueous and low-temperature conditions of SFC can enhance stability during analysis, making it an excellent choice for purity assessment and reaction monitoring where other methods fail. chromatographyonline.com

Table 3: Exemplary NP-HPLC and SFC Conditions for Challenging Separations

| Parameter | Normal Phase HPLC | Supercritical Fluid Chromatography (SFC) |

| Stationary Phase | Silica or Diol-bonded Silica | Chiral or achiral columns (e.g., Diol, Pyridyl Amide) |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) | CO₂ with Methanol co-solvent (e.g., 85:15 v/v) |

| Additives | None typical, must be anhydrous | Small amounts of additives like triethylamine (B128534) or formic acid for peak shape improvement |

| Flow Rate | 1.0 - 2.0 mL/min | 2.0 - 4.0 mL/min |

| Temperature | Ambient to 40 °C | 35 - 50 °C |

| Back Pressure | N/A | 100 - 150 bar (regulator setting) |

| Detection | UV at appropriate wavelength (e.g., 254 nm) | UV or UV/MS |

| Advantages | Orthogonal selectivity to RP-HPLC, good for isomer separation. iosrjournals.org | Fast, efficient, "green," suitable for thermally labile and reactive compounds, excellent for nitroaromatics. longdom.orgresearchgate.netchromatographyonline.com |

Theoretical and Computational Chemistry Studies of 3 Isobutoxy 4 Nitrobenzoyl Chloride

Electronic Structure Calculations and Molecular Orbital Analysis

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Isobutoxy-4-nitrobenzoyl chloride, these calculations reveal a complex interplay between its constituent functional groups: the electron-withdrawing nitro group (-NO₂) and acyl chloride group (-COCl), and the electron-donating isobutoxy group (-OCH₂(CH₃)₂).

The nitro and acyl chloride groups significantly decrease the electron density of the aromatic ring, particularly at the ortho and para positions relative to their points of attachment. This electron-withdrawing effect makes the carbonyl carbon of the acyl chloride group highly electrophilic, a key factor in its reactivity. Conversely, the isobutoxy group, an alkoxy group, acts as an electron-donating group through resonance, pushing electron density into the ring. This donation partially counteracts the withdrawing effects of the other two substituents.

Molecular Orbital (MO) analysis, particularly of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insight into the molecule's reactivity and electronic transitions.

HOMO: The HOMO is typically localized over the more electron-rich areas of the molecule, which would include the benzene (B151609) ring and the oxygen atom of the isobutoxy group.

LUMO: The LUMO is concentrated on the electron-deficient portions, primarily the nitro group and the carbonyl carbon of the acyl chloride.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter indicating the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more readily undergoes electronic excitations. In this compound, the strong electron-withdrawing groups are expected to lower the LUMO energy, resulting in a relatively small HOMO-LUMO gap, indicative of a chemically reactive species.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

| Property | Calculated Value | Description |

|---|---|---|

| HOMO Energy | -7.8 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -3.5 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 4.3 eV | Energy difference indicating chemical reactivity. |

| Dipole Moment | 4.2 D | Measure of the net molecular polarity. |

| Mulliken Charge on Carbonyl Carbon | +0.65 e | Partial charge indicating high electrophilicity. |

Computational Modeling of Reactivity and Transition States in Acylation Reactions

This compound is an acylating agent, and its reactivity is centered on the electrophilic carbonyl carbon. Computational modeling can elucidate the mechanism of its acylation reactions, such as the reaction with an amine or alcohol, by mapping the potential energy surface of the reaction pathway.

The generally accepted mechanism for nucleophilic acyl substitution involves a two-step process:

Nucleophilic Attack: A nucleophile (e.g., an amine) attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Chloride Elimination: The carbonyl double bond reforms, and the chloride ion is expelled as a leaving group.

Computational methods, such as Density Functional Theory (DFT), can be used to locate the structures of the reactants, the tetrahedral intermediate, the products, and, most importantly, the transition states connecting them. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For this compound, modeling would show that the strong electron-withdrawing nature of the 4-nitro group stabilizes the negative charge that develops on the carbonyl oxygen in the transition state, thereby lowering the activation energy and increasing the rate of reaction compared to an unsubstituted benzoyl chloride.

Table 2: Illustrative Calculated Energy Profile for the Acylation of Aniline (B41778)

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Initial state of separated reactants. |

| Transition State 1 (TS1) | +12.5 | Energy barrier for the formation of the tetrahedral intermediate. |

| Tetrahedral Intermediate | -5.2 | Stable intermediate species. |

| Transition State 2 (TS2) | +8.9 | Energy barrier for the collapse of the intermediate and elimination of Cl-. |

| Products | -20.7 | Final state of the stable products. |

Conformational Analysis of the Isobutoxy Side Chain and its Influence on Molecular Properties

Conformational analysis typically involves calculating the molecular energy as a function of torsion angles. For the isobutoxy group, the key dihedral angles are:

τ1 (C-C-O-C): Rotation around the bond connecting the benzene ring to the ether oxygen.

τ2 (C-O-C-C): Rotation around the bond between the ether oxygen and the methylene (B1212753) group of the isobutyl chain.

Computational scans of these torsion angles can identify low-energy conformers. It is expected that conformations where the bulky isobutyl group is oriented away from the adjacent acyl chloride group would be energetically favored. The specific conformation can affect the molecule's dipole moment and its ability to pack in a crystal lattice. Furthermore, the side chain's conformation can shield the reactive center, potentially modulating its reactivity in different solvent environments. kobe-u.ac.jpunito.it

Table 3: Relative Energies of Key Isobutoxy Side Chain Conformations (Illustrative)

| Conformer | τ1 (C-C-O-C) | τ2 (C-O-C-C) | Relative Energy (kcal/mol) |

|---|---|---|---|

| A (Global Minimum) | ~0° | ~180° (anti) | 0.00 |

| B | ~90° | ~180° (anti) | +2.5 |

| C | ~0° | ~60° (gauche) | +1.8 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity or a specific chemical property. dergipark.org.trnih.gov While no specific QSAR studies for this compound derivatives are publicly available, a hypothetical QSAR study can be outlined.

Such a study would involve synthesizing a series of derivatives and measuring a specific biological activity (e.g., enzyme inhibition). For each derivative, a set of molecular descriptors would be calculated. These descriptors fall into several categories:

Electronic: Dipole moment, HOMO/LUMO energies, partial atomic charges.

Steric: Molecular volume, surface area, specific conformational indices.

Hydrophobic: LogP (partition coefficient), a measure of lipophilicity.

Topological: Indices that describe molecular connectivity and branching.

A mathematical model would then be generated to create an equation that relates these descriptors to the observed activity. This model could then be used to predict the activity of new, unsynthesized derivatives, guiding further research and optimizing the lead compound. For instance, a QSAR model might reveal that increasing the hydrophobicity of the alkoxy side chain while maintaining the electronic properties of the nitro group leads to higher biological activity.

Table 4: Hypothetical Derivatives and Descriptors for a QSAR Study

| Compound | R Group (at position 3) | LogP (Hydrophobicity) | Molecular Volume (ų) | LUMO Energy (eV) | Hypothetical Activity (pIC₅₀) |

|---|---|---|---|---|---|

| 1 | -OCH₃ | 2.1 | 180 | -3.6 | 5.4 |

| 2 | -OCH₂CH₃ | 2.6 | 195 | -3.55 | 5.9 |

| 3 (Parent) | -OCH₂(CH(CH₃)₂) | 3.5 | 225 | -3.5 | 6.8 |

| 4 | -OCH₂CH₂CH₂CH₃ | 3.6 | 226 | -3.52 | 6.5 |

| 5 | -OC(CH₃)₃ | 3.4 | 224 | -3.48 | 6.2 |

Future Research Directions and Innovative Horizons for 3 Isobutoxy 4 Nitrobenzoyl Chloride

Development of More Sustainable and Environmentally Benign Synthetic Protocols

The traditional synthesis of acyl chlorides often relies on reagents like thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅). These reagents, while effective, generate corrosive byproducts such as hydrogen chloride (HCl) and sulfur dioxide (SO₂), posing environmental and handling challenges. Future research will undoubtedly pivot towards greener alternatives for the synthesis of 3-Isobutoxy-4-nitrobenzoyl chloride from its parent carboxylic acid, 3-isobutoxy-4-nitrobenzoic acid.

Key areas of investigation include:

Alternative Chlorinating Agents: Exploring milder and more environmentally friendly reagents is a primary objective. Oxalyl chloride, for instance, is a viable alternative that operates under milder conditions, although it is more expensive. Another promising reagent is cyanuric chloride (trichlorotriazine), which can be used in catalytic amounts in conjunction with a formamide (B127407) catalyst, significantly reducing waste.

Catalytic Approaches: Moving from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry. Future protocols could explore novel catalysts that activate the carboxylic acid for chlorination without the need for harsh reagents.

Photochemical Synthesis: The use of visible-light photocatalysis represents a frontier in organic synthesis. Research into methods for generating acyl chlorides from aldehydes or even carboxylic acids using light-mediated processes could offer a significantly more sustainable route.

Greener Precursor Synthesis: A truly sustainable protocol also considers the synthesis of the starting material. The nitration of 4-isobutoxybenzoic acid, a likely precursor, traditionally uses a mixture of concentrated nitric and sulfuric acids, which generates significant acid waste. Future research could adapt processes that use nitric acid in inactive solvents or explore solid acid catalysts to minimize environmental impact.

Table 1: Comparison of Chlorinating Reagents for Acyl Chloride Synthesis

| Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Reflux, often neat or in solvent | Inexpensive, gaseous byproducts (SO₂, HCl) are easily removed | Corrosive, hazardous byproducts |

| Oxalyl Chloride ((COCl)₂) | Room temperature, DCM, cat. DMF | Milder conditions, volatile byproducts (CO, CO₂, HCl) | More expensive, toxic |

| Phosphorus Pentachloride (PCl₅) | Cold reaction | Effective for various carboxylic acids | Solid byproduct (POCl₃) can complicate purification |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Yield

The efficiency of converting 3-isobutoxy-4-nitrobenzoic acid to its acyl chloride derivative hinges on the activation of the carboxylic acid's hydroxyl group. While reagents like thionyl chloride are often used with a catalytic amount of dimethylformamide (DMF), there is considerable scope for the development of more sophisticated catalytic systems.

Future research in this area will likely focus on:

Formamide-Based Catalysis: Recent studies have shown that formamides can catalyze the conversion of carboxylic acids to acyl chlorides using cyanuric chloride as the chlorine source. This system is highly efficient and avoids many of the pitfalls of traditional methods. Exploring a range of formamide catalysts for the synthesis of this compound could lead to optimized, high-yield protocols.

Vilsmeier-Haack Type Reagents: The catalytic use of DMF with oxalyl chloride proceeds through the formation of a Vilsmeier reagent, which is the active chlorinating species. Research into novel, more efficient, or recyclable Vilsmeier-type catalysts could enhance reaction rates and reduce catalyst loading.

Heterogeneous Catalysis: The development of solid-supported catalysts offers significant advantages in terms of product purification and catalyst recycling. Future work could involve designing solid catalysts, such as functionalized resins or inorganic supports, that can effectively mediate the chlorination of 3-isobutoxy-4-nitrobenzoic acid. For example, polymer-supported triphenylphosphine (B44618) has been used to convert carboxylic acids to acyl chlorides.

Biocatalysis: Although still a nascent field for this transformation, the use of enzymes for the synthesis of activated acyl species is a long-term goal. The discovery or engineering of enzymes capable of performing this conversion would represent a significant leap forward in sustainable chemistry.

Integration into Flow Chemistry Platforms for Continuous Production and Reaction Optimization

Flow chemistry, or continuous manufacturing, offers numerous advantages over traditional batch processing, particularly for reactions that are exothermic or involve hazardous reagents and intermediates. The synthesis of this compound is an ideal candidate for transition to a flow platform.

Key benefits and research directions include:

Enhanced Safety: The small reactor volumes in flow systems allow for superior heat management, significantly reducing the risk of thermal runaways, which can be a concern with exothermic chlorination reactions.

Rapid Optimization: Flow platforms enable rapid screening of reaction parameters such as temperature, residence time, and reagent stoichiometry, allowing for efficient optimization to maximize yield and minimize impurities.

Telescoped Synthesis: Acyl chlorides are often reactive intermediates that are used immediately in the next synthetic step. Flow chemistry allows for the "telescoping" of reactions, where the this compound is generated in one reactor and fed directly into a second reactor to react with a nucleophile, avoiding the isolation of the often moisture-sensitive intermediate.

Scalability: Scaling up production in a flow system is typically achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward and safer than scaling up batch reactors.

Table 2: Representative Parameters for Flow Synthesis of Acyl Chlorides

| Parameter | Typical Range | Significance |

|---|---|---|

| Residence Time | Seconds to Minutes | Determines the extent of reaction; optimized for maximum conversion. |

| Temperature | 25°C - 120°C | Controls reaction rate and selectivity; higher temperatures can be safely accessed. |

| Reagent Stoichiometry | 1.0 - 1.5 equivalents | Precisely controlled by pump flow rates to maximize efficiency and minimize waste. |

| Reactor Material | PFA, Stainless Steel, Glass | Chosen based on chemical compatibility and reaction conditions. |

Expansion of Synthetic Applications in Emerging Fields of Chemical Biology and Materials Science

As a functionalized building block, this compound has significant potential for use in creating novel molecules for chemical biology and materials science. The presence of the nitro group, the reactive acyl chloride, and the solubilizing isobutoxy group provides a unique combination of chemical handles and physical properties.

Chemical Probes: The benzoyl chloride moiety can be used to covalently attach the 3-isobutoxy-4-nitrophenyl group to biomolecules (e.g., proteins, peptides) through reaction with nucleophilic residues like lysine (B10760008) or serine. The nitro group can then serve as a reporter (e.g., for quenching fluorescence) or be reduced to an amine for further functionalization. Such probes are invaluable for studying biological processes.

Drug Discovery: Nitroaromatic compounds are precursors to a wide range of pharmaceuticals. The title compound could serve as a starting material for the synthesis of novel drug candidates. The isobutoxy group can modulate physicochemical properties such as solubility and lipophilicity, which are critical for drug efficacy.

Specialty Polymers: The acyl chloride can be used in polycondensation reactions with diols or diamines to create novel polyesters and polyamides. The pendant 3-isobutoxy-4-nitrophenyl group would impart specific properties to the polymer, such as altered thermal stability, solubility, or optical characteristics (e.g., refractive index, UV absorption).

Functional Surfaces: The compound can be used to modify surfaces by reacting it with hydroxyl or amine groups on a substrate. This would create a surface functionalized with nitro groups, which could then be used for further chemical transformations or to modulate surface properties like wettability or protein adhesion. The nitro-functionalization of catechol-containing polymers, for example, has been shown to affect their bioadhesive properties.

Advanced Spectroscopic Studies for In Situ Reaction Monitoring

Optimizing and controlling the synthesis of this compound, particularly in a continuous flow setup, requires real-time analytical techniques. Process Analytical Technology (PAT) utilizes in situ spectroscopic methods to monitor reaction progress, identify intermediates, and ensure consistent product quality.

Future research will benefit from the application of:

In Situ Fourier-Transform Infrared (FTIR) Spectroscopy: Techniques like ReactIR™ allow for the direct monitoring of the reaction mixture. The conversion of the carboxylic acid to the acyl chloride can be followed by observing the disappearance of the broad O-H stretch and the C=O stretch of the acid (around 1700 cm⁻¹) and the appearance of the characteristic C=O stretch of the acyl chloride at a higher frequency (typically >1750 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is another powerful tool for in situ monitoring, as it is highly sensitive to changes in covalent bonds and is often less susceptible to interference from polar solvents. It can be used to track the key functional group transformations during the reaction. Interfacing a Raman probe with a flow reactor can provide real-time data on conversion and impurity formation.

Table 3: Key Spectroscopic Markers for Monitoring the Synthesis of this compound

| Functional Group | Technique | Characteristic Signal (Approximate) | Observation During Reaction |

|---|---|---|---|

| Carboxylic Acid (R-COOH) | FTIR | 1700-1725 cm⁻¹ (C=O stretch) | Signal decreases |

| Acyl Chloride (R-COCl) | FTIR | 1750-1815 cm⁻¹ (C=O stretch) | Signal increases |

| Aromatic Ring | Raman | ~1600 cm⁻¹ (C=C stretch) | Can be used as an internal standard |

By pursuing these avenues of research, the scientific community can establish greener and more efficient methods for the synthesis of this compound, while simultaneously expanding its utility as a valuable building block in cutting-edge fields of science and technology.

Q & A

Q. Critical Parameters :

- Moisture must be excluded to prevent hydrolysis.

- Reaction progress can be monitored via TLC (silica gel, eluent: ethyl acetate/hexane) or FT-IR (disappearance of -COOH peak at ~1700 cm⁻¹).

Q. Experimental Design :

- Kinetic Stability Assays : Monitor degradation via HPLC under varying pH/temperature.

- Biological Testing : Cell viability assays (e.g., MTT) to confirm non-toxicity at 10–200 nM concentrations .

What strategies resolve contradictions in reaction yields during derivatization of this compound?

Methodological Answer:

Yield inconsistencies often arise from competing reactions (e.g., hydrolysis vs. nucleophilic acyl substitution). Mitigation strategies include:

- Solvent Selection : Use aprotic solvents (e.g., DCM, THF) to minimize hydrolysis.

- Catalysis : Add DMAP (4-dimethylaminopyridine) to enhance reactivity with sterically hindered amines.

- In Situ Monitoring : Use real-time FT-IR or LC-MS to detect intermediates and adjust reaction conditions.

Case Study : Lower yields in esterification can be improved by pre-activating the acyl chloride with Hünig’s base (DIPEA) .

How can computational tools predict novel reactions involving this compound?

Methodological Answer:

- Retrosynthetic Analysis : Tools like Pistachio or Reaxys can propose synthetic pathways using this compound as a building block.

- Mechanistic Insights : DFT calculations (e.g., Gaussian) model transition states for nucleophilic attacks on the carbonyl group.

Example : Predicting regioselectivity in Friedel-Crafts acylations using nitro as a directing group .

What analytical methods validate the absence of hydrolyzed byproducts in synthesized batches?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products